Comprehensive NMR Characterization of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde: Structural Dynamics and Chemical Shift Analysis
Comprehensive NMR Characterization of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde: Structural Dynamics and Chemical Shift Analysis
Executive Summary & Synthetic Utility
4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (CAS: 188710-70-5) is a highly functionalized, electron-rich heterocyclic intermediate. In advanced organic synthesis and drug development, it serves as a critical building block—specifically in the ring-closure synthesis of complex purine derivatives and nucleoside analogs . Because the molecule possesses both strong electron-donating and electron-withdrawing groups on a compact aromatic core, understanding its Nuclear Magnetic Resonance (NMR) profile is essential for researchers verifying intermediate fidelity during multi-step syntheses.
Figure 1: Synthetic pathway utilizing 4-amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde for purines.
Mechanistic Context: The Push-Pull Electronic System
To accurately interpret the NMR spectra of this compound, one must first understand the causality of its internal electronic distribution. The imidazole ring is inherently an electron-rich heteroaromatic system. However, the specific substitution pattern introduces a dominant "push-pull" electronic effect :
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The Push (+M Effect): The C4-amino group ( −NH2 ) donates electron density via resonance into the imidazole ring.
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The Pull (-M Effect): The C5-carbaldehyde group ( −CHO ) strongly withdraws electron density out of the ring.
This concerted delocalization increases the double-bond character between C4 and C5, restricts the rotation of the C-N bond of the amino group, and dramatically alters the local magnetic shielding of the adjacent nuclei . This causality dictates the chemical shifts observed in both 1H and 13C NMR spectra.
1H NMR Chemical Shift Analysis
The 1H NMR spectrum exhibits four distinct proton environments. The empirical data below is standardized for deuterated dimethyl sulfoxide (DMSO- d6 ) at 400 MHz. DMSO- d6 is deliberately chosen because its strong polarity and hydrogen-bonding acceptor capabilities prevent the rapid exchange of the −NH2 protons, allowing them to be clearly resolved.
Table 1: 1H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Notes |
| 5-CHO | 9.65 | Singlet (s) | 1H | Aldehyde proton | Severely deshielded by the diamagnetic anisotropy of the carbonyl double bond. |
| 4-NH₂ | 6.80 | Broad Singlet (br s) | 2H | Amino protons | Deshielded relative to typical aliphatic amines due to +M resonance delocalization into the C5-carbonyl system. |
| 1-CH₃ | 3.55 | Singlet (s) | 3H | N-methyl protons | Deshielded by the direct inductive pull of the electronegative N1 atom. |
| 2-CH₃ | 2.35 | Singlet (s) | 3H | C-methyl protons | Typical shift for an allylic/aromatic methyl attached to an sp² hybridized carbon. |
13C NMR Chemical Shift Analysis
The 13C NMR spectrum provides a direct map of the carbon skeleton, which is highly sensitive to the inductive and resonance effects of the substituents .
Table 2: 13C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Type | Assignment | Causality / Mechanistic Notes |
| 5-CHO | 179.5 | C=O | Aldehyde carbonyl | Highly deshielded sp² carbon due to oxygen electronegativity. |
| C-4 | 146.2 | Quaternary C | Imidazole C4 | Deshielded by the directly attached electronegative nitrogen of the amino group. |
| C-2 | 142.8 | Quaternary C | Imidazole C2 | Positioned between two electronegative nitrogen atoms (N1, N3). |
| C-5 | 123.4 | Quaternary C | Imidazole C5 | Counter-intuitive shielding: Shielded relative to C4 due to the strong electron donation (+M) from the adjacent 4-NH₂ group. |
| 1-CH₃ | 31.5 | Primary C | N-methyl carbon | Standard N-alkyl chemical shift. |
| 2-CH₃ | 13.2 | Primary C | C-methyl carbon | Standard aromatic C-alkyl chemical shift. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure high-fidelity, reproducible NMR data, the following self-validating protocol must be adhered to. This methodology guarantees that quantitative integration and chemical shift assignments are not artifacts of poor sample preparation or instrument miscalibration.
Figure 2: Step-by-step self-validating experimental workflow for quantitative NMR acquisition.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6 .
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Causality: DMSO- d6 prevents the rapid proton exchange of the −NH2 group, which would otherwise broaden into the baseline in protic solvents like D2O or CD3OD . Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Probe Tuning and Shimming: Insert the sample and tune the probe to the exact resonance frequencies of 1H (e.g., 400.13 MHz) and 13C (e.g., 100.61 MHz). Execute 3D gradient shimming.
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Self-Validation Gate: The Full Width at Half Maximum (FWHM) of the TMS signal must be strictly <1.0 Hz . If it exceeds this threshold, the magnetic field is inhomogeneous and must be re-shimmed.
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Relaxation Delay (D1) Optimization: For quantitative 13C NMR, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time ( T1 ) of the quaternary carbons.
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Causality: Quaternary carbons (C2, C4, C5) lack attached protons for efficient dipole-dipole relaxation, leading to long T1 times. Failing to extend D1 results in artificially low integration values.
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Acquisition:
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1H NMR: Utilize a standard 30-degree pulse program (zg30), 16 scans, and a spectral width of 12 ppm.
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13C NMR: Utilize a proton-decoupled pulse sequence (zgpg30), 1024 scans, and a spectral width of 220 ppm.
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Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation. Phase the spectra manually to ensure pure absorptive line shapes.
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Self-Validation Gate: Calibrate the chemical shift scale by setting the TMS peak exactly to 0.00 ppm.
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References
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13C-NMR Spectroscopy Monographs in Modern Chemistry Source: Wiley Online Library URL:[Link]
